

Preclinical Pharmacokinetics and ADME of Aumolertinib: A Technical Guide

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Compound Name: Aumolertinib

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An In-depth Analysis of the Absorption, Distribution, Metabolism, and Excretion of a Third-Generation EGFR TKI

Introduction

Aumolertinib (formerly almonertinib, HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Hansoh Pharmaceutical Group.^[1] It is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, with a lower affinity for wild-type EGFR, potentially leading to a better safety profile. ^[1] Understanding the preclinical pharmacokinetics and absorption, distribution, metabolism, and excretion (ADME) profile of **aumolertinib** is crucial for interpreting efficacy and safety data from nonclinical studies and for predicting its clinical pharmacology. This technical guide provides a comprehensive overview of the available preclinical data on **aumolertinib**.

Pharmacokinetic Profile

Preclinical pharmacokinetic studies of **aumolertinib** have been conducted primarily in mice. These studies have demonstrated favorable pharmacokinetic properties, including good bioavailability and tissue distribution.

Pharmacokinetic Parameters in Mice

A study comparing the pharmacokinetics of **aumolertinib**, osimertinib, and gefitinib in mice after a single oral gavage revealed that **aumolertinib** exhibited the largest area under the

concentration-time curve (AUC) in both plasma and bone marrow among the three EGFR-TKIs, despite having the shortest elimination half-life.[2][3][4] The time to reach maximum concentration (Tmax) for **aumolertinib** was 3 hours.[2]

Table 1: Preclinical Pharmacokinetic Parameters of **Aumolertinib** in Mice

Parameter	Value	Species	Dosage	Reference
Tmax (plasma)	3 h	Mouse	Single oral gavage	[2]
AUC (plasma)	Highest among aumolertinib, osimertinib, and gefitinib	Mouse	Single oral gavage	[2][3][4]
T½ (elimination)	Shortest among aumolertinib, osimertinib, and gefitinib	Mouse	Single oral gavage	[2]

Absorption

The high plasma concentrations and AUC values observed in preclinical studies suggest that **aumolertinib** is well-absorbed after oral administration.[2][3][4]

Experimental Protocol: In Vivo Bioavailability Study (General)

While specific protocols for **aumolertinib** are not publicly available, a general procedure for determining oral bioavailability in preclinical species involves:

- **Animal Model:** Utilize male and female animals from a relevant species (e.g., Sprague-Dawley rats, Beagle dogs).
- **Dosing:** Administer a single intravenous (IV) dose and a single oral (PO) dose of **aumolertinib** to separate groups of animals.

- **Blood Sampling:** Collect serial blood samples at predetermined time points after dosing.
- **Bioanalysis:** Analyze plasma samples for **aumolertinib** concentrations using a validated bioanalytical method, such as UPLC-MS/MS.
- **Pharmacokinetic Analysis:** Calculate pharmacokinetic parameters, including AUC, for both IV and PO routes.
- **Bioavailability Calculation:** Determine absolute bioavailability using the formula: $F\% = (AUC_{PO} / AUC_{IV}) * (Dose_{IV} / Dose_{PO}) * 100$.

Distribution

Aumolertinib has been shown to have wide tissue distribution, which is a critical factor for its efficacy, particularly in treating metastatic non-small cell lung cancer (NSCLC).

Tissue Distribution in Mice

At the time of maximum concentration (T_{max}), the concentrations of **aumolertinib** were found to be significantly higher than those of osimertinib and gefitinib in nine important tissues in mice, including plasma, bone marrow, lung, brain, liver, pancreas, kidney, spleen, and large intestine.^[2] This extensive tissue distribution, including penetration of the blood-brain barrier, is a key characteristic of **aumolertinib**.^[5]

Experimental Protocol: Tissue Distribution Study (General)

A typical preclinical tissue distribution study protocol involves:

- **Animal Model:** Use a suitable animal model, such as mice or rats.
- **Dosing:** Administer a single dose of radiolabeled or non-labeled **aumolertinib**.
- **Tissue Collection:** At various time points after dosing, euthanize the animals and collect a comprehensive set of tissues and fluids.
- **Sample Processing:** Homogenize the collected tissues.

- **Quantification:** Determine the concentration of **aumolertinib** in each tissue homogenate and fluid sample using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS for non-labeled compounds).
- **Data Analysis:** Calculate the tissue-to-plasma concentration ratios to assess the extent of distribution into different tissues.

Metabolism

In vitro and in vivo studies have demonstrated that **aumolertinib** is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system.

In Vitro Metabolism

Studies using human and rat liver microsomes have identified CYP3A4 as the primary enzyme responsible for the metabolism of **aumolertinib**.^{[6][7]} A screening of 153 drugs identified 15 that significantly inhibited the metabolism of **aumolertinib** in these microsomal systems.^[6]

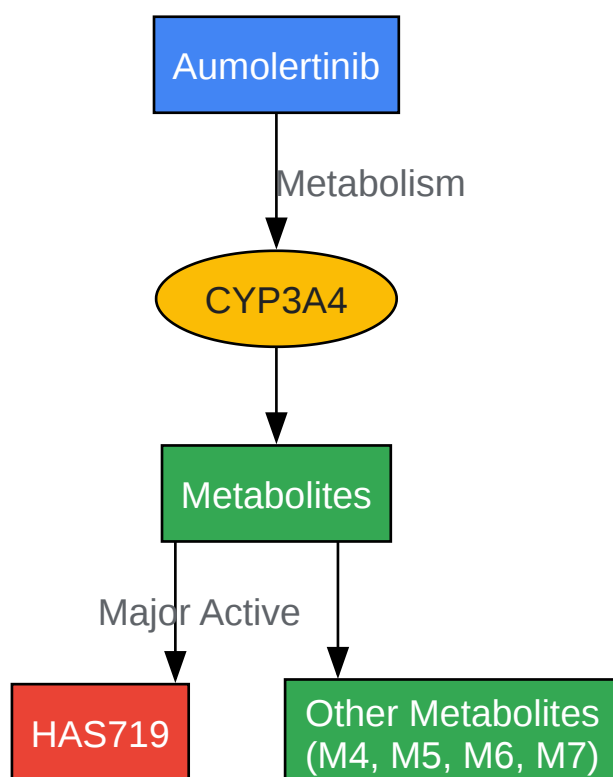
The major active metabolite of **aumolertinib** is HAS-719.^{[4][6]} Other metabolites, designated as M4, M5, M6, and M7, have also been mentioned, though their specific structures and metabolic pathways are not fully elucidated in the public domain.^[6]

Experimental Protocol: In Vitro Metabolism in Liver Microsomes

A general protocol for assessing in vitro metabolism is as follows:

- **Incubation Mixture:** Prepare an incubation mixture containing **aumolertinib**, liver microsomes (from human or preclinical species), and a NADPH-regenerating system in a phosphate buffer.
- **Incubation:** Incubate the mixture at 37°C.
- **Time Points:** Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
- **Reaction Termination:** Stop the reaction by adding a cold organic solvent, such as acetonitrile.

- Analysis: Analyze the samples by UPLC-MS/MS to determine the disappearance of the parent drug and the formation of metabolites.
- Data Calculation: Calculate metabolic stability parameters such as half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}).



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Aumolertinib Metabolism Pathway

Excretion

A study investigating the mass balance of [14C]-labeled **aumolertinib** in healthy male participants indicated that the primary route of excretion is through feces, suggesting significant biliary excretion.[6] The study identified a total of 26 metabolites in blood, urine, and feces.[6]

Experimental Protocol: Mass Balance Study (General)

A preclinical mass balance study is typically conducted as follows:

- Radiolabeling: Synthesize a radiolabeled version of **aumolertinib** (e.g., with 14C or 3H).

- **Animal Model:** Use a species that is metabolically similar to humans, such as rats or dogs.
- **Dosing:** Administer a single dose of the radiolabeled compound.
- **Sample Collection:** House the animals in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 7 days). Also, collect blood samples.
- **Radioactivity Measurement:** Determine the total radioactivity in all collected samples (urine, feces, and plasma) using liquid scintillation counting.
- **Excretion Profile:** Calculate the cumulative percentage of the administered radioactive dose recovered in urine and feces to determine the major routes and extent of excretion.

Drug-Drug Interactions

Given that **aumolertinib** is a substrate of CYP3A4, there is a potential for drug-drug interactions when co-administered with strong inhibitors or inducers of this enzyme.[7] Clinical trial protocols for **aumolertinib** often exclude the concomitant use of strong CYP3A4 inhibitors and inducers.[8]

Bioanalytical Method

The quantification of **aumolertinib** and its metabolites in biological matrices is crucial for pharmacokinetic and ADME studies. A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for this purpose.

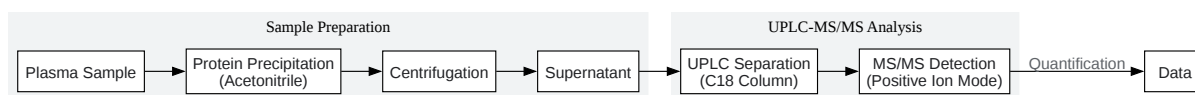
Experimental Protocol: UPLC-MS/MS Bioanalysis

A representative protocol for the bioanalysis of **aumolertinib** in plasma includes:

- **Sample Preparation:** A protein precipitation method is used to extract **aumolertinib** from plasma samples. This typically involves adding a solvent like acetonitrile to the plasma, followed by vortexing and centrifugation to pellet the proteins.[9]
- **Chromatographic Separation:** The supernatant is injected onto a UPLC system equipped with a C18 analytical column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g.,

acetonitrile with 0.1% formic acid) is used to separate **aumolertinib** from endogenous plasma components.[9]

- **Mass Spectrometric Detection:** The analyte is detected using a tandem mass spectrometer operating in positive ion monitoring mode. Specific precursor-to-product ion transitions are monitored for **aumolertinib** and an internal standard to ensure selectivity and accurate quantification.[9]
- **Method Validation:** The method is validated for specificity, linearity, precision, accuracy, matrix effect, extraction recovery, and stability to ensure reliable results.[1]



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Bioanalytical Workflow for **Aumolertinib**

Conclusion

The preclinical data available for **aumolertinib** indicate a favorable pharmacokinetic and ADME profile. It is characterized by good oral absorption, extensive tissue distribution including the central nervous system, and metabolism primarily mediated by CYP3A4. The main route of excretion appears to be fecal. These properties, combined with its high potency and selectivity, support its clinical development and use in the treatment of EGFR-mutated NSCLC. Further detailed preclinical studies, particularly in non-rodent species and on drug transporter interactions, would provide a more complete understanding of its disposition.

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